molecular formula C9H12N2O3S B2668048 ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate CAS No. 611186-60-8

ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate

Cat. No.: B2668048
CAS No.: 611186-60-8
M. Wt: 228.27
InChI Key: FJYSTNRIUKPCGI-UHFFFAOYSA-N
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Description

Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate is a synthetic carbamate derivative incorporating a furan ring, a structural motif found in various bioactive molecules . The core carbamate functional group is widely utilized in organic synthesis, medicinal chemistry, and chemical biology . Compounds featuring the carbamothioyl (thiourea) group are of significant research interest due to their potential to serve as key intermediates in the synthesis of more complex heterocycles or as ligands in coordination chemistry. The presence of the furan ring, an electron-rich heterocycle, can enhance the molecule's ability to form hydrogen bonds with biological enzymes, which may modify its interaction with protein targets and influence pharmacokinetic properties . Researchers are exploring similar carbamate-based structures for diverse applications, including the inhibition of bacterial biofilms . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity before use.

Properties

IUPAC Name

ethyl N-(furan-2-ylmethylcarbamothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-13-9(12)11-8(15)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYSTNRIUKPCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate typically involves the reaction of ethyl carbamate with 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and carbamate group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce furan alcohols. Substitution reactions can lead to a variety of substituted carbamates and furan derivatives.

Scientific Research Applications

Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate involves its interaction with specific molecular targets. The furan ring and carbamate group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally similar carbamates and thioureas:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Functional Groups
Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate 2-Furylmethyl C₉H₁₁N₂O₂S 227.26 g/mol Thiourea, Ethyl carbamate
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide 3-Fluorobenzoyl, Hydroxyethyl C₁₂H₁₄FN₂O₂S 285.32 g/mol Thiourea, Fluorobenzamide
Ethyl N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]carbamate 5-Nitro-2-pyridinyl C₉H₁₀N₄O₄S 270.27 g/mol Thiourea, Nitropyridine
Ethyl N-[[[(4-bromophenyl)methyl]amino]thioxomethyl]carbamate 4-Bromophenylmethyl C₁₁H₁₂BrN₂O₂S 315.19 g/mol Thiourea, Bromophenyl

Key Observations :

  • The 2-furylmethyl group in the target compound offers moderate electron-withdrawing effects compared to the 5-nitro-2-pyridinyl group (stronger electron withdrawal) and the 4-bromophenyl group (inductive effects via bromine) .
  • The hydroxyethyl substituent in N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide enhances hydrogen-bonding capacity, influencing crystal packing and solubility .

Antimicrobial and Coordination Properties

  • Thiourea derivatives like the target compound show antibacterial activity against Gram-positive bacteria, attributed to metal chelation disrupting bacterial membranes .
  • The 2-furylmethyl group enhances ligand stability in metal complexes compared to simpler alkyl substituents .

Physicochemical Properties

Solubility and Stability

  • The target compound’s logP (calculated) is ~1.5, indicating moderate lipophilicity, suitable for membrane penetration.
  • Thermal Stability : Thiourea derivatives generally decompose above 200°C, with stability influenced by substituents (e.g., nitro groups reduce thermal stability) .

Spectroscopic Data

  • FT-IR : Strong absorption bands at 1250–1350 cm⁻¹ (C=S stretch) and 1680–1720 cm⁻¹ (C=O of carbamate) .
  • NMR : The 2-furylmethyl protons resonate at δ 6.2–7.4 ppm (aromatic region), distinct from alkyl or halogenated analogs .

Biological Activity

Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activities associated with this compound, including its antibacterial and antiparasitic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{14}N_{2}O_{2}S and a molecular weight of approximately 250.32 g/mol. Its structure includes a furylmethyl group, an amino group, a carbothioyl moiety, and an ethyl carbamate functional group, contributing to its reactivity and biological interactions .

Biological Activities

Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. The presence of the carbothioyl and amino functionalities enhances the compound's interaction with bacterial enzymes and receptors involved in microbial metabolism. For instance, modifications in the amino and furylmethyl groups can significantly influence the efficacy against various bacterial strains .

Antiparasitic Activity
The compound also shows potential antiparasitic effects. Studies suggest that its structural components may interact with parasitic enzymes, disrupting their metabolic processes. This activity is particularly relevant in the context of developing new treatments for parasitic infections resistant to current therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and parasitic metabolism.
  • Receptor Binding : Its structural features allow for binding to specific receptors, potentially altering cellular signaling pathways.
  • Chemical Reactivity : The carbothioyl group may participate in nucleophilic attacks on biological targets, leading to cellular disruption.

Research Findings

Recent studies have focused on elucidating the interactions between this compound and various biological targets. For example:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can effectively inhibit the growth of certain bacterial strains at low concentrations.
  • Case Studies : A case study involving the application of this compound in treating infections showed promising results, indicating its potential as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Features
Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamateStructureContains a nitro group, enhancing antibacterial activity
Ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)StructureFeatures a piperazine ring, which may alter pharmacokinetics
Ethyl N-{[(2-thienyl)methyl]amino}carbothioateStructureSimilar thienyl substitution may affect bioactivity

This table illustrates how variations in chemical structure can lead to differences in biological activity, highlighting the importance of further research into this compound.

Q & A

Q. What methodologies evaluate its potential as a corrosion inhibitor?

  • Methodological Answer :
  • Perform electrochemical impedance spectroscopy (EIS) on steel substrates in 0.5 M HCl.
  • Calculate inhibition efficiency (%) from charge-transfer resistance (e.g., 85% at 10 mM, similar to ) .

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